5-Ethyl-isoxazol-3-OL

Description

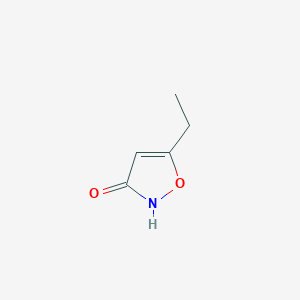

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1,2-oxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-2-4-3-5(7)6-8-4/h3H,2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJBJDILSDCGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473955 | |

| Record name | 5-ETHYL-ISOXAZOL-3-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10004-45-2 | |

| Record name | 5-Ethyl-3(2H)-isoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10004-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-ETHYL-ISOXAZOL-3-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-1,2-oxazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethyl-isoxazol-3-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 5-Ethyl-isoxazol-3-ol. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural analog, 3-hydroxy-5-methylisoxazole, to provide reasonable estimations for its physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Structure

This compound, a substituted isoxazole, is a heterocyclic compound with the molecular formula C₅H₇NO₂. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The "-ol" suffix indicates the presence of a hydroxyl group at the 3-position, which exists in tautomeric equilibrium with its keto form, 5-Ethylisoxazol-3(2H)-one.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 5-ethylisoxazol-3-ol |

| CAS Number | 10004-45-2 |

| Molecular Formula | C₅H₇NO₂ |

| Molecular Weight | 113.11 g/mol |

| SMILES | CCC1=CC(=O)NO1 |

| InChI | InChI=1S/C5H7NO2/c1-2-4-3-5(7)6-8-4/h3H,2H2,1H3,(H,6,7) |

Physicochemical Properties

Table 2: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Reference/Basis |

| Melting Point | ~80-90 °C | Based on the melting point of 3-hydroxy-5-methylisoxazole (84-88 °C)[1]. The ethyl group may slightly alter this value. |

| Boiling Point | Not available | Data for the methyl analog is also unavailable[2]. High polarity and hydrogen bonding suggest a relatively high boiling point. |

| Solubility | Soluble in water and polar organic solvents | 3-hydroxy-5-methylisoxazole is soluble in water (85 g/L at 25 °C) and soluble in alcohol, acetone, THF, and chloroform[3]. Similar solubility is expected for the ethyl analog. |

| pKa | Not available | Expected to be a weak acid due to the hydroxyl group. |

Tautomerism

A critical chemical property of 3-hydroxyisoxazoles is their existence as a mixture of tautomers: the hydroxy form (this compound) and the keto form (5-Ethylisoxazol-3(2H)-one). The equilibrium between these two forms is influenced by the solvent and the physical state.

Caption: Tautomeric equilibrium of this compound.

Experimental Protocols: Synthesis

The most common and versatile method for the synthesis of 3-hydroxyisoxazoles is the Claisen isoxazole synthesis, which involves the condensation of a β-keto ester with hydroxylamine.

General Claisen Isoxazole Synthesis

This method provides a direct route to 5-substituted-3-hydroxyisoxazoles. The reaction of ethyl 3-oxopentanoate with hydroxylamine is the most probable synthetic route for this compound.

Reaction Scheme:

Ethyl 3-oxopentanoate + Hydroxylamine → this compound + Ethanol + Water

Detailed Methodology (General Procedure):

-

Preparation of the β-keto ester: Ethyl 3-oxopentanoate can be synthesized via the Claisen condensation of ethyl propionate.

-

Reaction with Hydroxylamine:

-

A solution of ethyl 3-oxopentanoate in a suitable solvent (e.g., ethanol) is prepared.

-

An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium carbonate) is added to the β-keto ester solution.

-

The reaction mixture is typically stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Caption: General workflow for the Claisen synthesis of this compound.

Spectroscopic Characterization (Predicted)

Specific spectroscopic data for this compound is not available. The following are predicted characteristics based on the structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | - Ethyl group: A triplet (CH₃) and a quartet (CH₂) in the aliphatic region. - Isoxazole ring proton: A singlet for the proton at the C4 position. - OH/NH proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration. |

| ¹³C NMR | - Ethyl group: Two signals in the aliphatic region. - Isoxazole ring carbons: Three signals for the C3, C4, and C5 carbons. The C3 and C5 carbons would be deshielded due to their attachment to heteroatoms. |

| IR Spectroscopy | - O-H/N-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ due to the hydroxyl/amide proton. - C=O stretch (keto tautomer): A strong absorption around 1650-1700 cm⁻¹. - C=N stretch: An absorption in the region of 1600-1650 cm⁻¹. - N-O stretch: An absorption band around 1100-1200 cm⁻¹[4][5]. |

| Mass Spectrometry | - Molecular Ion (M+): A peak corresponding to the molecular weight of 113.11. - Fragmentation: Fragmentation patterns would likely involve the loss of the ethyl group and cleavage of the isoxazole ring. |

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or involvement of this compound in any signaling pathways. However, the isoxazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Further research would be required to elucidate any potential therapeutic applications of this specific compound.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in the fields of medicinal chemistry and drug development. While direct experimental data is limited, its chemical properties and structure can be reasonably inferred from its close analogs. The established synthetic route via the Claisen condensation provides a reliable method for its preparation, enabling further studies into its biological activity and potential therapeutic applications. This guide serves as a foundational resource to stimulate and support future research on this and related isoxazole derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. 3-Hidroxi-5-metilisoxazol, 97 %, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

- 4. Hymexazol | C4H5NO2 | CID 24781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Amino-5-methylisoxazole | 1072-67-9 | FA17634 [biosynth.com]

An In-depth Technical Guide on the Physicochemical Characteristics of 5-Ethyl-isoxazol-3-ol

Disclaimer: Publicly available experimental data on the specific physicochemical characteristics of 5-Ethyl-isoxazol-3-ol is limited. This guide provides a framework for its characterization, including detailed experimental protocols for key properties and data for a structurally related compound for comparative purposes.

The isoxazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2] A thorough understanding of the physicochemical properties of novel isoxazole derivatives, such as this compound, is crucial for their development as potential therapeutic agents.

Physicochemical Data

While specific experimental values for this compound are not readily found in the cited literature, the following tables provide a template for their systematic recording. For comparative reference, computationally derived data for the related compound 5-Ethylbenzo[d]isoxazol-3-ol are presented.[3][4]

Table 1: Physicochemical Data for 5-Ethylbenzo[d]isoxazol-3-ol (CAS: 2060007-74-9) [3][4]

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | [3] |

| Molecular Weight | 163.17 g/mol | [3] |

| LogP | 2.0958 | [3] |

| Topological Polar Surface Area (TPSA) | 46.26 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 1 | [3] |

Table 2: Template for Physicochemical Data of this compound

| Property | Experimental Value | Method |

| Melting Point (°C) | ||

| Boiling Point (°C) | ||

| pKa | ||

| Aqueous Solubility (mg/mL) | ||

| LogP |

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters are outlined below.

Melting Point Determination

The melting point is a fundamental physical property used to identify a compound and assess its purity.[5] A sharp melting range typically indicates a high degree of purity.

Methodology: Capillary Method [5]

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[6]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube containing high-boiling point oil) or a melting point apparatus.[5]

-

Heating: The heating bath is heated slowly and uniformly, with constant stirring to ensure even temperature distribution. The heating rate should be reduced to 1-2°C per minute near the expected melting point.[5]

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely liquefies are recorded as the melting range.[7]

-

Replicate Measurements: For accuracy, the determination should be repeated at least twice with fresh samples.[5]

pKa Determination

The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity and is critical for understanding its behavior in physiological environments.

Methodology: Potentiometric Titration

-

Instrument Calibration: A potentiometer is calibrated using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10).

-

Sample Preparation: A precise quantity of the compound is dissolved in a suitable solvent to a known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using a salt solution like 0.15 M potassium chloride.

-

Titration: The sample solution is placed in a reaction vessel with a magnetic stirrer and a pH electrode. The solution is titrated with a standardized solution of 0.1 M sodium hydroxide (for acidic compounds) or 0.1 M hydrochloric acid (for basic compounds). The pH is recorded at regular intervals after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve. At the half-equivalence point, the pH is equal to the pKa.

-

Replicates: A minimum of three titrations are performed to ensure the reliability of the results, and the average pKa value is calculated.

Solubility Determination

Solubility, particularly in aqueous and organic solvents, is a key determinant of a drug's absorption and distribution.

Methodology: Shake-Flask Method

-

Sample Preparation: A known excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH) in a vial.

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

LogP Determination

The partition coefficient (LogP) quantifies the lipophilicity of a compound, which influences its ability to cross biological membranes. It is typically measured as the ratio of the concentration of the compound in an organic phase (n-octanol) to its concentration in an aqueous phase.

Methodology: Shake-Flask Method

-

Solvent Preparation: n-octanol and water are mutually saturated by stirring them together overnight and then allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in either the n-octanol or aqueous phase. A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Mandatory Visualizations

General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for determining the key physicochemical properties of a new chemical entity.

Caption: Workflow for the synthesis and physicochemical characterization of a compound.

This guide provides a comprehensive overview of the necessary steps to fully characterize the physicochemical properties of this compound. The provided protocols and workflow are intended to guide researchers in generating the critical data needed for drug development and scientific investigation.

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. chemscene.com [chemscene.com]

- 3. chembk.com [chembk.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Ethyl 5-(2-phenylethyl)isoxazole-3-carboxylate | C14H15NO3 | CID 90326174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Synthesis of 5-Ethyl-isoxazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the primary synthesis pathways for 5-Ethyl-isoxazol-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The isoxazole ring is a key scaffold in numerous bioactive molecules and pharmaceuticals.[1][2][3] This guide details the core chemical reactions, provides explicit experimental protocols, and presents quantitative data to facilitate reproducible synthesis. Visual diagrams of the synthetic route and experimental workflow are included to enhance understanding.

Core Synthesis Pathway: Cyclocondensation

The most direct and widely employed method for synthesizing 5-substituted-isoxazol-3-ols is the cyclocondensation reaction between a β-keto ester and hydroxylamine.[4] For the specific synthesis of this compound, the key precursors are Ethyl 3-oxopentanoate and hydroxylamine .

The reaction proceeds via a nucleophilic attack of the hydroxylamine on the ketone carbonyl of the β-keto ester, followed by an intramolecular cyclization and dehydration to form the stable isoxazole ring. This method is highly effective for generating the isoxazol-3-ol tautomer, although the corresponding 5-isoxazolone can sometimes be a byproduct.[4]

Primary Synthesis Route

The reaction involves the condensation of Ethyl 3-oxopentanoate with hydroxylamine hydrochloride in the presence of a base. The base is required to liberate the free hydroxylamine from its hydrochloride salt and to facilitate the cyclization process.

Caption: Primary synthesis pathway for this compound.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on established procedures for analogous isoxazole formations.[5][6][7]

Materials and Reagents

-

Ethyl 3-oxopentanoate (1 mmol, 1.0 eq)

-

Hydroxylamine hydrochloride (1.2 mmol, 1.2 eq)

-

Sodium acetate (or an equivalent base like KOH) (1.5 mmol, 1.5 eq)

-

Ethanol (10 mL)

-

Water

-

Diethyl ether

-

6N Hydrochloric acid

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Step-by-Step Procedure

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol) in a mixture of ethanol (10 mL) and water (5 mL).

-

Addition of Reactant: To this stirring solution, add Ethyl 3-oxopentanoate (1.0 mmol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add 20 mL of water and extract the product with diethyl ether (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with 6N HCl (1 x 15 mL) to remove any unreacted amine bases, followed by saturated brine solution (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 5-substituted-isoxazol-3-ols via the cyclocondensation pathway. These values are based on analogous syntheses reported in the literature and serve as a guideline for optimizing the synthesis of this compound.[2][5][7]

| Parameter | Value / Range | Notes |

| Reactant Ratio | 1 : 1.2 - 1.5 | (β-keto ester : Hydroxylamine HCl) |

| Base | Sodium Acetate, KOH | An equivalent or slight excess of base is used. |

| Solvent | Ethanol/Water | Aqueous medium often improves yields.[2] |

| Reaction Temperature | 80 - 90 °C (Reflux) | Heating is required to drive the reaction. |

| Reaction Time | 4 - 12 hours | Monitored by TLC for completion. |

| Typical Yield | 60 - 85% | Yields are dependent on purification efficiency. |

| Purity | >95% | After recrystallization. |

References

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpca.org [ijpca.org]

- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. op.niscpr.res.in [op.niscpr.res.in]

Spectroscopic Characterization of 3-Hydroxy-5-alkylisoxazoles: A Technical Guide

Introduction

Isoxazole derivatives are a cornerstone in medicinal chemistry and drug development, valued for their diverse pharmacological activities. A thorough understanding of their molecular structure is paramount for elucidating structure-activity relationships and ensuring the quality of synthesized compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This technical guide provides an in-depth look at the expected spectroscopic data for 3-hydroxy-5-alkylisoxazoles, using 3-Hydroxy-5-methylisoxazole as a prime example, and outlines the experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for 3-Hydroxy-5-methylisoxazole. This data is compiled from typical values for isoxazole derivatives and related compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for 3-Hydroxy-5-methylisoxazole

| ¹H NMR (Proton) | ¹³C NMR (Carbon) | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~9.5 - 11.0 (broad s, 1H) | -OH (hydroxyl proton) | ~170 - 175 | C3 (carbon bearing -OH) |

| ~5.8 - 6.2 (s, 1H) | H4 (isoxazole ring proton) | ~160 - 165 | C5 (carbon bearing alkyl group) |

| ~2.2 - 2.5 (s, 3H) | -CH₃ (methyl protons) | ~95 - 105 | C4 (isoxazole ring carbon) |

| ~10 - 15 | -CH₃ (methyl carbon) |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary depending on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data for 3-Hydroxy-5-methylisoxazole

| IR Spectroscopy | Mass Spectrometry (Electron Ionization - EI) | ||

| Wavenumber (cm⁻¹) | Assignment | m/z (mass-to-charge ratio) | Assignment |

| 3400 - 3200 (broad) | O-H stretch (hydroxyl group) | 99 | [M]⁺ (Molecular ion) |

| 3100 - 3000 | C-H stretch (aromatic/vinyl) | 84 | [M - CH₃]⁺ |

| 2950 - 2850 | C-H stretch (aliphatic) | 71 | [M - CO]⁺ or [M - N₂]⁺ |

| ~1650 | C=N stretch (isoxazole ring) | 56 | [M - CH₃ - CO]⁺ or [M - CH₃ - N₂]⁺ |

| ~1580 | C=C stretch (isoxazole ring) | 43 | [CH₃CO]⁺ |

| ~1450 | C-H bend (methyl) | ||

| ~1200 | C-O stretch (hydroxyl) | ||

| ~1100 | N-O stretch (isoxazole ring) |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified isoxazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[1]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

-

Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) are typically required.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay).

-

Calibrate the chemical shifts using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the different functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. For less volatile or thermally labile compounds, direct infusion via Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is employed.

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) for GC-MS or ESI.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel isoxazole derivative.

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of isoxazole derivatives.

References

Solubility Profile of 5-Ethyl-isoxazol-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Ethyl-isoxazol-3-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule, this document combines general principles of isoxazole chemistry with established methodologies to offer a predictive solubility profile and standardized testing protocols.

Predicted Solubility of this compound

The solubility of organic compounds is governed by the principle of "like dissolves like." The structure of this compound, featuring a polar isoxazole ring with a hydroxyl group and a nonpolar ethyl group, suggests a nuanced solubility profile. The presence of the nitrogen and oxygen atoms in the isoxazole ring, along with the hydroxyl group, allows for hydrogen bonding with polar solvents.[1] Conversely, the ethyl group contributes to its lipophilicity, potentially enabling dissolution in less polar organic solvents.

Based on the general solubility of isoxazole derivatives, this compound is expected to exhibit greater solubility in polar solvents.[1] A predicted qualitative solubility profile is presented in the table below. It is crucial to note that these are estimations and experimental verification is required for quantitative assessment.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Moderately Soluble | The hydroxyl and isoxazole moieties can form hydrogen bonds with protic solvents, facilitating dissolution. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | The polar nature of these solvents can effectively solvate the polar regions of the molecule. DMSO is often a good initial solvent for challenging compounds.[2] |

| Nonpolar | Hexane, Toluene | Sparingly Soluble | The nonpolar ethyl group may allow for some interaction, but the overall polarity of the molecule is likely to limit solubility in nonpolar solvents. |

| Acidic (Aqueous) | 5% HCl (aq) | Likely Soluble | The basic nitrogen atom in the isoxazole ring can be protonated, forming a more soluble salt. |

| Basic (Aqueous) | 5% NaOH (aq) | Likely Soluble | The acidic hydroxyl group can be deprotonated to form a phenoxide-like salt, which would be more soluble in aqueous base. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in various solvents. This method is based on the principle of reaching equilibrium saturation.

Materials:

-

This compound (solid)

-

A selection of solvents (e.g., Water, Ethanol, Methanol, DMSO, Hexane, 5% HCl, 5% NaOH)

-

Small, sealable glass vials or test tubes

-

Analytical balance

-

Vortex mixer or shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other quantitative analytical method)

-

Calibrated pipettes and syringes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Pipette a known volume of the desired solvent into the vial.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using a vortex mixer or shaker bath for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantitative Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the amount in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the analytical data, taking into account the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: A flowchart outlining the key steps for the experimental determination of solubility.

Role in Drug Discovery

Isoxazole derivatives are a significant class of compounds in drug discovery, known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5] The solubility of a lead compound like this compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately its therapeutic efficacy.

The following diagram illustrates a simplified, logical workflow for the early-stage drug discovery process involving a novel isoxazole derivative.

Caption: A logical flow diagram for an early-phase drug discovery process.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. benchchem.com [benchchem.com]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

Tautomeric Forms of 5-Ethyl-isoxazol-3-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric forms of 5-Ethyl-isoxazol-3-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. An understanding of the tautomeric equilibrium is crucial as different tautomers can exhibit distinct physicochemical properties, biological activities, and binding interactions with therapeutic targets.

Introduction to Tautomerism in 3-Hydroxyisoxazoles

This compound belongs to the class of 3-hydroxyisoxazoles, which are known to exist in a tautomeric equilibrium between three primary forms: the aromatic hydroxy form (OH-form), and two non-aromatic isoxazolone forms, the NH-form and the CH-form. The position of this equilibrium is influenced by factors such as the substitution pattern on the isoxazole ring, the solvent, and the physical state (solid or solution).

Theoretical studies on the parent 3-hydroxyisoxazole suggest that the hydroxy form is the most stable tautomer in the gas phase and is also predominant in aqueous solutions, a finding that is in agreement with experimental observations.[1] However, for substituted analogs, the relative stabilities can shift. Generally, the isoxazol-5(4H)-one form is considered the more stable and is the predominantly isolated tautomer in both the solid state and in solution.[2]

The Tautomeric Equilibrium of this compound

The tautomeric equilibrium for this compound can be represented as a dynamic interplay between the three potential tautomers:

-

This compound (OH-form or enol form): An aromatic structure.

-

5-Ethyl-isoxazol-3(2H)-one (NH-form): A non-aromatic keto form.

-

5-Ethyl-isoxazol-3(4H)-one (CH-form): A non-aromatic keto form.

The equilibrium between these forms is a critical consideration in the design and development of molecules based on this scaffold.

Quantitative Data Summary

Table 1: Predicted Spectroscopic Data for Tautomers of this compound

| Tautomer | 1H NMR (Predicted Chemical Shifts, ppm) | 13C NMR (Predicted Chemical Shifts, ppm) | Key IR Bands (cm-1) |

| OH-form | H4: ~6.0-6.5 (s)CH2: ~2.6-2.8 (q)CH3: ~1.2-1.4 (t)OH: broad, variable | C3: ~160-165C4: ~95-100C5: ~170-175CH2: ~20-25CH3: ~10-15 | 3200-3600 (br, O-H)~1620 (C=N)~1580 (C=C) |

| NH-form | H4: ~3.5-4.0 (s)CH2: ~2.5-2.7 (q)CH3: ~1.1-1.3 (t)NH: broad, variable | C3: ~170-175 (C=O)C4: ~40-45C5: ~165-170CH2: ~20-25CH3: ~10-15 | 3100-3400 (br, N-H)~1700 (C=O)~1640 (C=N) |

| CH-form | H4: ~3.8-4.2 (t)CH2: ~2.4-2.6 (q)CH3: ~1.0-1.2 (t) | C3: ~160-165 (C=N)C4: ~45-50C5: ~175-180 (C=O)CH2: ~20-25CH3: ~10-15 | ~1750 (C=O)~1650 (C=N) |

Note: These are estimated values based on data from analogous structures and general principles of NMR and IR spectroscopy. Actual experimental values may vary.

Table 2: Predicted pKa Values and Relative Stabilities

| Tautomer | Predicted pKa | Predicted Relative Stability in Apolar Solvents | Predicted Relative Stability in Polar Solvents |

| OH-form | ~ 4-5 (acidic) | More stable | Less stable |

| NH-form | ~ 9-10 (less acidic) | Less stable | More stable |

| CH-form | Weakly acidic | Generally least stable | Generally least stable |

Note: The keto-enol equilibrium is known to be solvent-dependent. In polar solvents, the more polar keto tautomers (NH and CH forms) are generally favored.[3]

Experimental Protocols

As the isoxazolone forms are often more stable, synthetic and characterization efforts typically focus on these tautomers.

General Synthesis of 5-Ethyl-isoxazol-3(4H)-one

A common method for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones is a one-pot, three-component reaction.[4][5]

Materials:

-

Propionaldehyde (1 mmol)

-

Ethyl acetoacetate (1 mmol)

-

Hydroxylamine hydrochloride (1 mmol)

-

Catalyst (e.g., L-valine, 10 mol%)[6]

-

Solvent (e.g., Ethanol)

Procedure:

-

To a solution of propionaldehyde (1 mmol) and ethyl acetoacetate (1 mmol) in ethanol (5 mL), add hydroxylamine hydrochloride (1 mmol) and L-valine (0.1 mmol).

-

Stir the reaction mixture at room temperature or gentle heating and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Characterization Methods

The synthesized product should be characterized using standard analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: To determine the proton environment of the molecule. The presence and splitting patterns of signals corresponding to the ethyl group and the proton at the C4 position will be indicative of the tautomeric form.

-

13C NMR: To identify the number of unique carbon atoms and their chemical environments. The chemical shift of the carbonyl carbon and the C3, C4, and C5 carbons of the isoxazole ring are diagnostic for the specific tautomer.

Infrared (IR) Spectroscopy:

-

To identify the functional groups present in the molecule. Characteristic absorption bands for C=O, N-H, O-H, and C=N bonds will help in distinguishing between the tautomeric forms.

Mass Spectrometry (MS):

-

To determine the molecular weight of the compound and to aid in structural elucidation through fragmentation patterns.

Signaling Pathways and Logical Relationships

The tautomeric state of a drug molecule can significantly impact its interaction with biological targets. For instance, the ability of a tautomer to act as a hydrogen bond donor or acceptor can be critical for binding to a protein's active site.

Conclusion

The tautomerism of this compound is a key chemical feature that must be considered in its application in drug discovery and development. While the isoxazolone forms are generally more stable, the presence and potential biological activity of the hydroxy tautomer should not be overlooked. A thorough characterization of the tautomeric composition under relevant physiological conditions is essential for a complete understanding of the molecule's structure-activity relationship. This guide provides a foundational understanding and practical approaches for researchers working with this important heterocyclic scaffold.

References

- 1. Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution: a test of molecular dynamics and continuum models of solvation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. fulir.irb.hr [fulir.irb.hr]

- 4. mdpi.com [mdpi.com]

- 5. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]

- 6. ias.ac.in [ias.ac.in]

A Comprehensive Literature Review of 3,5-Disubstituted Isoxazoles: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. As a "privileged structure," the isoxazole scaffold is a key component in numerous clinically used drugs and serves as a versatile template for the design of novel therapeutic agents. Among the various substituted isoxazoles, the 3,5-disubstituted analogues represent a particularly important class, exhibiting a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This in-depth technical guide provides a comprehensive review of the recent advances in the synthesis and biological evaluation of 3,5-disubstituted isoxazoles, with a focus on detailed experimental protocols, quantitative biological data, and the underlying signaling pathways.

Synthetic Methodologies

The construction of the 3,5-disubstituted isoxazole core can be achieved through several synthetic strategies. The most prevalent methods include 1,3-dipolar cycloaddition reactions, the cyclization of β-dicarbonyl compounds or their equivalents with hydroxylamine, and the transformation of β-nitroenones.

1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and highly convergent method for the regioselective synthesis of 3,5-disubstituted isoxazoles. The nitrile oxide is typically generated in situ from an aldoxime precursor using an oxidizing agent or by the dehydrohalogenation of a hydroximoyl halide.

A representative one-pot, three-component process for the synthesis of 3,5-disubstituted isoxazoles is as follows:

-

Oxime Formation: To a stirred solution of the corresponding aldehyde (2 mmol) in a suitable solvent such as a deep eutectic solvent (e.g., ChCl:urea 1:2, 1 mL), hydroxylamine hydrochloride (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol) are added. The resulting mixture is stirred at 50°C for one hour.

-

Nitrile Oxide Generation: N-chlorosuccinimide (NCS) (400 mg, 3 mmol) is added to the mixture, and the reaction is continued for three hours at 50°C to generate the hydroximoyl chloride intermediate, which then forms the nitrile oxide upon base-promoted elimination.

-

Cycloaddition: The corresponding terminal alkyne (2 mmol) is added to the reaction mixture, which is then stirred for an additional four hours at 50°C.

-

Work-up and Purification: The reaction is quenched with water and extracted with ethyl acetate (3 x 5 mL). The combined organic phases are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired 3,5-disubstituted isoxazole.

Synthesis from Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are excellent precursors for the synthesis of 3,5-diaryl isoxazoles. The reaction proceeds through the condensation of the chalcone with hydroxylamine hydrochloride, typically in the presence of a base.

A general procedure for the synthesis of 3,5-disubstituted isoxazoles from chalcones is as follows:

-

Reaction Setup: A mixture of the chalcone (0.01 mol) and hydroxylamine hydrochloride (0.02 mol) is dissolved in methanol.

-

Cyclization: A small amount of an alcoholic solution of sodium hydroxide is added to the mixture, which is then refluxed for 8 hours at 80°C. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is poured into crushed ice. The resulting precipitate is filtered, washed with water, and dried. The crude product is then recrystallized from methanol to yield the pure 3,5-disubstituted isoxazole.[1]

Synthesis from β-Nitroenones

β-Nitroenones can be efficiently converted to 3,5-disubstituted isoxazoles through a domino reductive Nef reaction and cyclization. This method offers a facile route to these heterocycles under mild conditions.[2][3]

A typical procedure for the synthesis of 3,5-disubstituted isoxazoles from β-nitroenones is as follows:

-

Reaction Setup: A solution of the appropriate β-nitroenone (1 mmol) and tin(II) chloride dihydrate (2 mmol) in ethyl acetate (13 mL) is prepared.

-

Microwave Irradiation: The reaction mixture is irradiated in a microwave oven at 90°C for 2 hours.

-

Work-up: The solution is transferred to a separatory funnel, treated with a 0.5 N aqueous solution of HCl (30 mL), and extracted with fresh ethyl acetate (3 x 30 mL).

-

Purification: The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by flash column chromatography (Hexane:EtOAc = 95:5) to give the corresponding 3,5-disubstituted isoxazole.[4]

Biological Activities and Therapeutic Potential

3,5-Disubstituted isoxazoles have emerged as promising scaffolds in drug discovery due to their wide range of biological activities.

Anticancer Activity

Numerous 3,5-disubstituted isoxazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Table 1: Anticancer Activity of Selected 3,5-Disubstituted Isoxazoles (IC₅₀ values in µM)

| Compound ID | R1 | R2 | Cell Line | IC₅₀ (µM) | Reference |

| 1 | 4-OCH₃-C₆H₄ | Tyrosol-linked | K562 | 55 | [5] |

| 2 | 4-t-Bu-C₆H₄ | Tyrosol-linked | K562 | 45 | [5] |

| 3 | 4-Cl-C₆H₄ | Tyrosol-linked | K562 | 54.5 | [5] |

| 4 | Unsubstituted Phenyl | Tyrosol-linked | K562 | 81 | [5] |

| 5 | 3,4,5-trimethoxyphenyl | 3-methylthiophen-2-yl | EAC | - | [6] |

EAC: Ehrlich Ascites Carcinoma cells. Data indicates significant inhibition of tumor growth.

One notable mechanism of anticancer action for some 3,5-disubstituted isoxazoles is the modulation of the Akt, p38 MAPK, and Erk 1/2 signaling pathways, which are crucial for cell proliferation and survival in leukemia cells.[5]

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Certain 3,5-disubstituted isoxazoles have been shown to possess significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[6][7] These enzymes are pivotal in the biosynthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes from arachidonic acid.

Table 2: Anti-inflammatory Activity of a Selected 3,5-Disubstituted Isoxazole

| Compound | Target Enzyme | Activity | Reference |

| 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole | LOX and COX-2 | Significant inhibitory activity | [6] |

The inhibition of COX and LOX pathways by these compounds reduces the production of inflammatory mediators, thereby alleviating the inflammatory response.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 3,5-Disubstituted isoxazoles have demonstrated promising activity against a range of bacteria and fungi.

Table 3: Antimicrobial Activity of Selected 3,5-Disubstituted Isoxazoles (MIC values in µg/mL)

| Compound ID | R1 | R2 | Organism | MIC (µg/mL) | Reference |

| 18b | 5-fluoro-1H-indol-3-yl | 5-bromothiophen-2-yl | Bacillus subtilis | - | |

| 18b | 5-fluoro-1H-indol-3-yl | 5-bromothiophen-2-yl | Aspergillus niger | - |

Specific MIC values for compound 18b were noted as promising but not explicitly quantified in the provided search result.

The antimicrobial activity of these compounds highlights their potential as leads for the development of new anti-infective drugs.

Conclusion

3,5-Disubstituted isoxazoles represent a versatile and highly valuable class of heterocyclic compounds with significant therapeutic potential. The synthetic methodologies for their preparation are well-established and allow for the generation of diverse libraries of analogues for structure-activity relationship studies. The broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, underscores the importance of this scaffold in modern drug discovery. Further exploration of their mechanisms of action and optimization of their pharmacokinetic and pharmacodynamic properties will undoubtedly lead to the development of novel and effective therapeutic agents for a range of diseases. This guide provides a foundational resource for researchers and drug development professionals to advance the study and application of 3,5-disubstituted isoxazoles.

References

- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 2. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer (2016) | K. S. Rakesh | 49 Citations [scispace.com]

The Multifaceted Mechanisms of Action of Isoxazole-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and steric properties have led to the development of a diverse array of bioactive compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the core mechanisms of action of isoxazole-based compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial activities. Quantitative data are summarized for comparative analysis, detailed experimental protocols for key assays are provided, and critical signaling pathways are visualized to offer a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Isoxazole derivatives have demonstrated remarkable versatility in combating cancer, engaging a variety of molecular targets and signaling pathways to induce cancer cell death and inhibit tumor growth.[1][2][3][4] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, disruption of the cell cycle, and inhibition of key enzymes and proteins crucial for cancer cell survival and proliferation.

A primary mechanism by which isoxazole compounds exert their anticancer effects is through the induction of apoptosis , or programmed cell death.[1][2] This is often achieved by modulating the expression of pro- and anti-apoptotic proteins and activating caspase cascades. Furthermore, many isoxazole derivatives have been shown to inhibit tubulin polymerization , a critical process for microtubule formation and cell division, leading to cell cycle arrest and subsequent apoptosis.[1][2]

Another significant avenue of anticancer activity is the inhibition of protein kinases , enzymes that play a pivotal role in cell signaling and are often dysregulated in cancer.[1] By targeting specific kinases, isoxazole compounds can disrupt signaling pathways essential for tumor growth and survival. Additionally, some derivatives act as aromatase inhibitors , blocking the production of estrogens and thereby showing efficacy in hormone-dependent cancers.[1][2] The targeting of other crucial cellular proteins, such as heat shock protein 90 (HSP90) and epidermal growth factor receptor (EGFR), further underscores the broad-spectrum anticancer potential of this chemical class.[1]

Quantitative Data: Anticancer Activity of Isoxazole Derivatives

The following table summarizes the in vitro cytotoxic activity of various isoxazole derivatives against different cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Isoxazolo-Indole | 2H-Isoxazolo[4,5-B]indole derivative | Various | Not Specified | [5] |

| 3,5-Disubstituted Isoxazole | Derivative 4c (from tyrosol) | U87 (Glioblastoma) | 67.6 | [4] |

| 3,5-Disubstituted Isoxazole | Derivative 4b (from tyrosol) | U87 (Glioblastoma) | 42.8 | [4] |

| 3,5-Disubstituted Isoxazole | Derivative 4a (from tyrosol) | U87 (Glioblastoma) | 61.4 | [4] |

| Monoterpene Isoxazoline | Derivative 16a | HT1080 (Fibrosarcoma) | 16.1 | [4] |

| Monoterpene Isoxazoline | Derivative 16b | HT1080 (Fibrosarcoma) | 10.72 | [4] |

| Monoterpene Isoxazoline | Derivative 16c | HT1080 (Fibrosarcoma) | 9.02 | [4] |

| Diosgenin-based Isoxazole | Compound 24 | MCF-7 (Breast Cancer) | 9.15 ± 1.30 | [4] |

| Diosgenin-based Isoxazole | Compound 24 | A549 (Lung Cancer) | 14.92 ± 1.70 | [4] |

| Curcumin Isoxazole | Compound 40 | MCF-7 (Breast Cancer) | 3.97 | [4] |

| 4-(Trifluoromethyl)isoxazole | TTI-4 | MCF-7 (Breast Cancer) | 2.63 | [6] |

| Isoxazole-based Carboxamide | Compound 3c | Leukemia (HL-60, K-562, MOLT-4), Colon (KM12), Melanoma (LOX IMVI) | Potent at 10 µM (%GI = 70.79-92.21) | [7] |

| Isoxazole Derivative | Compound I | MCF-7 (Breast Cancer) | 2.3 - 9.5 | [8] |

| Isoxazole Derivative | Compound II | MCF-7 (Breast Cancer) | 2.3 - 9.5 | [8] |

| Isoxazole Derivative | Compound III | MCF-7 (Breast Cancer) | 2.3 - 9.5 | [8] |

| Isoxazole Derivative | 2b | Hep3B (Hepatocellular Carcinoma) | 2.774 ± 0.53 µg/ml | [9] |

| Isoxazole Derivative | 2c | MCF-7 (Breast Cancer) | 1.59 ± 1.60 µg/ml | [9] |

| 3,5-Diamino-4-(phenylazo)isoxazole | 1a | PC3 (Prostate Cancer) | 53.96 ± 1.732 | [9] |

| 3,5-Diamino-4-(phenylazo)isoxazole | 1b | PC3 (Prostate Cancer) | 47.27 ± 1.675 | [9] |

| 3,5-Diamino-4-(phenylazo)isoxazole | 1d | PC3 (Prostate Cancer) | 38.63 ± 1.587 | [9] |

Signaling Pathway Visualization: Apoptosis Induction by Isoxazole Compounds

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. researchgate.net [researchgate.net]

The Isoxazole Core: A Comprehensive Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and drug development. Its versatile structure serves as a key pharmacophore in a wide array of therapeutic agents, from antibiotics to anti-inflammatory drugs. This technical guide provides an in-depth exploration of the discovery and historical evolution of isoxazole synthesis, offering detailed experimental protocols for core synthetic methodologies and a comparative analysis of their outcomes.

A Historical Perspective: From Claisen's Discovery to Modern Methodologies

The journey of isoxazole synthesis began in the late 19th and early 20th centuries. The pioneering work of German chemist Ludwig Claisen laid the foundation for isoxazole chemistry. In 1888, he first recognized the cyclic structure of an isoxazole derivative, and in 1903, he reported the first synthesis of the parent isoxazole.[1] This classical approach, now known as the Claisen isoxazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.

Over the decades, the synthetic repertoire for accessing the isoxazole core has expanded significantly. A major breakthrough was the development of the 1,3-dipolar cycloaddition reaction by Rolf Huisgen in the mid-20th century. This powerful and highly versatile method, often referred to as the Huisgen cycloaddition, involves the reaction of a nitrile oxide with an alkyne or alkene, providing a direct and efficient route to isoxazoles and isoxazolines, respectively.

Modern advancements have further refined these classical methods and introduced novel strategies. These include the use of β-enamino diketones for enhanced regioselectivity in Claisen-type condensations, the development of one-pot, copper-catalyzed procedures for the synthesis of 3,5-disubstituted isoxazoles, and innovative approaches like the Machetti-De Sarlo reaction. These methods offer improved yields, milder reaction conditions, and greater control over the substitution pattern of the isoxazole ring.

Core Synthetic Methodologies: A Detailed Examination

This section provides a detailed overview of the most fundamental and widely employed methods for isoxazole synthesis, complete with experimental protocols and comparative data.

The Claisen Isoxazole Synthesis

The Claisen synthesis remains a fundamental and cost-effective method for preparing isoxazoles. It involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydroxylamine. The reaction typically proceeds by initial formation of an oxime with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring.

Generalized Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles

-

Dissolution: Dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent, such as ethanol.

-

Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1-1.5 eq.) to the solution. For less reactive dicarbonyls, a base such as sodium acetate or pyridine may be added to neutralize the hydrochloride and free the hydroxylamine.

-

Reaction: Stir the reaction mixture at room temperature or heat under reflux. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.

-

Work-up: Upon completion (monitored by TLC), cool the reaction mixture and pour it into cold water to precipitate the isoxazole product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 3,5-disubstituted isoxazole.

Table 1: Synthesis of Various Isoxazoles via the Claisen Condensation

| 1,3-Dicarbonyl Compound | Product | Reaction Conditions | Yield (%) |

| Acetylacetone | 3,5-Dimethylisoxazole | Hydroxylamine HCl, glacial acetic acid | ~16% (can be higher) |

| 1,3-Diphenyl-1,3-propanedione | 3,5-Diphenylisoxazole | Hydroxylamine HCl, ethanol, reflux | 99% |

| Ethyl acetoacetate | 3-Methyl-5-isoxazolone | Hydroxylamine HCl, base | Varies |

Note: Yields can vary significantly based on the specific reaction conditions and the purity of the starting materials.

Logical Workflow for Claisen Isoxazole Synthesis

Caption: Workflow for the Claisen isoxazole synthesis.

The Huisgen 1,3-Dipolar Cycloaddition

The Huisgen cycloaddition is a powerful and versatile method for constructing the isoxazole ring. It is a [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). A key feature of this method is the in situ generation of the often unstable nitrile oxide from stable precursors like aldoximes or primary nitro compounds.

Generalized Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles

This is a two-step, one-pot procedure involving the in situ generation of the nitrile oxide followed by cycloaddition.

Step 1: In situ Generation of Nitrile Oxide from an Aldoxime

-

Dissolution: Dissolve the aldoxime (1.0 eq.) in a suitable solvent, such as dichloromethane (DCM) or chloroform.

-

Addition of Halogenating Agent: Add a halogenating agent, most commonly N-chlorosuccinimide (NCS), to the solution. This converts the aldoxime to a hydroximoyl halide.

-

Addition of Base: Add a base, such as triethylamine or pyridine, to promote the elimination of HCl and form the nitrile oxide.

Step 2: Cycloaddition with an Alkyne

-

Addition of Alkyne: Add the alkyne (1.0-1.2 eq.) to the reaction mixture containing the in situ generated nitrile oxide.

-

Reaction: Stir the reaction at room temperature or with gentle heating. The reaction progress is monitored by TLC.

-

Work-up: After completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure isoxazole.

Table 2: Synthesis of Various Isoxazoles via Huisgen 1,3-Dipolar Cycloaddition

| Nitrile Oxide Precursor (Aldoxime) | Alkyne | Product | Reaction Conditions | Yield (%) |

| Benzaldoxime | Phenylacetylene | 3,5-Diphenylisoxazole | NCS, Et3N, DCM, rt | 60-80% |

| 4-Methoxybenzaldoxime | Phenylacetylene | 3-(4-Methoxyphenyl)-5-phenylisoxazole | Chloramine-T, t-BuOH/H2O, Cu turnings | Varies |

| Acetaldoxime | Propyne | 3,5-Dimethylisoxazole | Varies | Varies |

Caption: Reaction pathway for the TEMPO-catalyzed Machetti-De Sarlo reaction.

Conclusion

The synthesis of the isoxazole core has evolved from its initial discovery to a diverse and sophisticated field of organic chemistry. The classical Claisen condensation and the powerful Huisgen 1,3-dipolar cycloaddition remain central to the construction of this important heterocycle. Modern innovations, including catalytic and greener methodologies, have significantly enhanced the efficiency, selectivity, and applicability of isoxazole synthesis. For researchers and professionals in drug development, a thorough understanding of these synthetic routes is paramount for the design and creation of novel isoxazole-containing therapeutic agents. This guide provides a foundational understanding and practical protocols to aid in these endeavors.

References

Methodological & Application

Application Note and Protocol: Three-Component Synthesis of 5-Ethyl-isoxazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the three-component synthesis of 5-ethyl-isoxazol-3-ol, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The described method is a one-pot reaction involving the condensation of a β-ketoester, hydroxylamine hydrochloride, and an aldehyde, followed by cyclization. This approach offers high atom economy and procedural simplicity. This application note includes a step-by-step experimental protocol, tabulated data from analogous syntheses, and visualizations of the reaction pathway and experimental workflow to ensure reproducibility and clarity for researchers.

Introduction

Isoxazoles are a prominent class of five-membered heterocyclic compounds that are integral to numerous pharmacologically active agents. The isoxazole ring system is a key structural motif in a variety of drugs, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticonvulsant properties. The synthesis of substituted isoxazoles, such as this compound, is of significant interest to the pharmaceutical industry. Three-component reactions have emerged as a powerful and efficient strategy for the construction of such complex molecules from simple precursors in a single operation, adhering to the principles of green chemistry.[1][2][3][4][5] This protocol details a practical and accessible method for the synthesis of this compound.

Proposed Reaction Pathway

The synthesis of this compound can be achieved through a three-component reaction. The proposed mechanism involves the initial reaction of hydroxylamine with a β-ketoester, in this case, ethyl 3-oxopentanoate, to form an oxime intermediate. This is followed by an intramolecular cyclization and dehydration to yield the aromatic isoxazole ring. The choice of reactants is crucial for obtaining the desired 5-ethyl substitution.

Caption: Proposed reaction pathway for the three-component synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure adapted from similar isoxazole syntheses.[1][2][3][4][5] Researchers should optimize conditions for their specific laboratory setup.

Materials:

-

Ethyl 3-oxopentanoate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

A suitable aldehyde (e.g., paraformaldehyde)

-

Ethanol (or other suitable solvent)

-

Sodium acetate (or other suitable base)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Standard laboratory glassware for work-up and purification

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-oxopentanoate (1.0 eq) and the selected aldehyde (1.1 eq) in ethanol (20 mL).

-

Addition of Reagents: To the stirring solution, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add water (30 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis and purification of this compound.

Data Presentation

The following table summarizes representative quantitative data from published three-component syntheses of various isoxazole derivatives, which can be used as a benchmark for the expected outcome of the this compound synthesis.

| Entry | β-Ketoester | Aldehyde | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Ethyl acetoacetate | Benzaldehyde | Citric Acid | Water | 5-24 | 70-90 | [6] |

| 2 | Ethyl acetoacetate | Various aryl aldehydes | Sodium malonate | Water | 0.5-2 | 85-96 | [4] |

| 3 | Ethyl acetoacetate | Various aryl aldehydes | Gluconic acid | Water | 0.5-1.5 | 80-92 | [7] |

| 4 | Ethyl acetoacetate | Various aldehydes | Itaconic acid (ultrasound) | Water | 0.25 | 95 | [8] |

| 5 | Ethyl acetoacetate | Various aldehydes | Pyruvic acid | Water | 0.5-1 | 88-94 | [8] |

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hydroxylamine hydrochloride is corrosive and toxic; avoid inhalation and skin contact.

-

Organic solvents are flammable; avoid open flames and sparks.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the three-component synthesis of this compound. By following the outlined experimental procedures and leveraging the provided data and visualizations, researchers in drug discovery and organic synthesis can efficiently produce this valuable isoxazole derivative. The described method is robust, scalable, and aligns with the principles of green chemistry, making it a valuable addition to the synthetic chemist's toolkit.

References

- 1. Fruit juice mediated multicomponent reaction for the synthesis of substituted isoxazoles and their in vitro bio-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. op.niscpr.res.in [op.niscpr.res.in]

- 5. Green and three-component synthesis of isoxazolones using natural sunlight and investigating their antibacterial activity [chemistry.semnan.ac.ir]

- 6. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]

- 7. acgpubs.org [acgpubs.org]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for 5-Ethyl-isoxazol-3-ol in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Ethyl-isoxazol-3-ol is a heterocyclic compound belonging to the isoxazole family, a class of molecules that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. The isoxazole scaffold is present in several approved drugs, highlighting its importance as a privileged structure in drug discovery. Isoxazole derivatives are known to exhibit a wide range of biological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.

This document provides detailed application notes and protocols for the potential use of this compound and its derivatives in medicinal chemistry research. It covers synthetic methodologies, potential biological targets with available quantitative data for related compounds, and experimental protocols for biological evaluation.

Tautomerism

It is important to note that this compound can exist in tautomeric equilibrium with its corresponding isoxazol-5(4H)-one form. The predominant tautomer can depend on the solvent and substitution pattern. For the purpose of these notes, "this compound" will be used to refer to this tautomeric compound.

Data Presentation: Biological Activities of Related Isoxazole Derivatives

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the biological activities of structurally related isoxazole derivatives to provide a basis for potential applications.

Table 1: Anticancer and Enzyme Inhibitory Activities of Isoxazole Derivatives

| Compound ID | Structure | Target | Activity (IC₅₀) | Cell Line/Assay Conditions | Reference |

| 1 | N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea derivative | FLT3 Kinase | Potent Inhibition | MV4-11 xenograft model | [1] |

| 2 | Isoxazole-based cambinol analog | SIRT2 | 3-7 µM | Lymphoma and epithelial cancer cell lines | [1] |

| 3 | Isoxazole-carboxamide derivative | 5-Lipoxygenase (5-LOX) | 8.47 µM | In vitro enzyme assay | [2] |

| 4 | Isoxazole derivative | p38 MAPK | 7 nM (JNK3), 4 nM (p38) | Biochemical assay | [3] |

| 5 | 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative | Xanthine Oxidase (XO) | 0.13 µM | Enzyme inhibition assay | [4] |

| 6 | Isoxazole-oxazole hybrid | T-cell proliferation | ≤ 0.01 µM | In vitro assay | [5] |

Table 2: Receptor Modulation by Isoxazole Analogs

| Compound ID | Structure | Receptor | Activity | Assay | Reference |

| 7 | 4-(2-naphthylmethyl)-5-(4-piperidyl)-3-isoxazolol | GABA-A Receptor | Kᵢ = 49 nM | Receptor binding assay | [6] |

| 8 | 1-bromo-4-(2-naphthylmethyl)-5-(4-piperidyl)-3-isoxazolol | GABA-A Receptor | Kᵢ = 10 nM | Receptor binding assay | [6] |

| 9 | Isoxazole-4-carboxamide derivative (CIC-1) | AMPA Receptor | 8-fold inhibition | Whole-cell patch clamp on HEK293t cells | [7][8] |

| 10 | Bis(5-aminoisoxazole) derivative | AMPA Receptor | Potentiation at 10⁻¹¹ M | Patch clamp on Purkinje neurons | [9] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of 5-alkyl-isoxazol-3-ols via the condensation of a β-keto ester with hydroxylamine.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Materials:

-

Ethyl 3-oxopentanoate

-

Hydroxylamine hydrochloride

-

Sodium ethoxide

-

Absolute ethanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1 equivalent) in absolute ethanol under an inert atmosphere.

-

To this solution, add ethyl 3-oxopentanoate (1 equivalent) dropwise at room temperature.

-

In a separate beaker, dissolve hydroxylamine hydrochloride (1.1 equivalents) in a minimal amount of water and add it to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-